丙酸,2-(苄硫基)-2-甲基-

描述

“Propionic acid, 2-(benzylthio)-2-methyl-” is a derivative of propionic acid . Propionic acid itself can control both monocotyledonous and dicotyledonous plants and it is an effective pre-emergent and post-emergent herbicide .

Synthesis Analysis

The synthesis of propionic acid derivatives involves various metabolic pathways. Propionic acid can be produced via fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The production of propionic acid by propionibacteria has become an attractive alternative to traditional petrochemical processes due to the environmentally friendly features of biorefinery .

Chemical Reactions Analysis

The hydrolysis reactions of anhydride have been frequently used as important model reactions for thermal hazard study . The hydrolysis of propionic anhydride (PA) was taken as a model reaction to study . The reaction kinetics and mechanism for the catalytic reduction of propionic acid over Pd-promoted Re on both SiO2 and TiO2 were also studied .

科学研究应用

1. 回收和提取工艺

丙酸在化学、制药和食品等各个行业中都很重要。它通常使用反应萃取技术从发酵液中回收。研究表明,在正庚烷和 1-辛醇等稀释剂中使用特定的萃取剂,如 Aliquat 336,可以有效地回收丙酸,使这些工艺在工业应用中至关重要 (Keshav、Chand 和 Wasewar,2009)。还探索了在不同稀释剂中使用二元萃取剂和改性剂以增强从废物流和发酵液中提取丙酸 (Keshav、Wasewar、Chand 和 Uslu,2009)。

2. 丙酸衍生物的合成

研究探索了各种丙酸衍生物的合成。例如,已经通过脱氨卤代过程实现了从半胱氨酸合成 2,3-二巯基丙酸 (Owen 和 Rahman,1974)。这证明了丙酸在制造生物活性化合物方面的化学多功能性。

3. 微生物丙酸生产

丙酸通过微生物发酵在生物学上产生,在化妆品、塑料和制药行业中得到应用。其产生的代谢途径,如发酵、生物合成和氨基酸分解代谢途径,已得到广泛研究以优化产量 (Gonzalez-Garcia 等,2017)。

4. 催化氧化工艺

丙酸生产的创新方法涉及催化氧化,例如使用多异金属氧酸盐氧化 1-丙醇。这些方法为丙酸的生产提供了更绿色、更有效的方法,展示了其在可持续化学生产中的重要性 (Liu 等,2021)。

5. 制药应用

在制药行业,某些丙酸衍生物已被研究其在治疗 II 型糖尿病和血脂异常等疾病中的潜在用途。这些化合物,如 PPAR 激动剂,突出了丙酸衍生物的治疗相关性 (Liu 等,2005)。

安全和危害

While specific safety and hazards information for “Propionic acid, 2-(benzylthio)-2-methyl-” is not available, general safety measures for handling propionic acid include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

Fermentative propionic acid production emerges as a competitor to chemical synthesis . Various bacteria synthesize propionic acid, but propionibacteria are the best producers . Biomass substrates hold promise to reduce propionic acid fermentation cost . The cultivation of propionic acid-producing bacteria (PAB) in the presence of lactic acid bacteria (LAB) is a typical application for propionic acid production based on strong commensalism .

属性

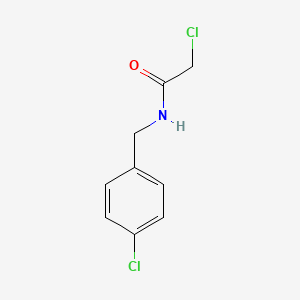

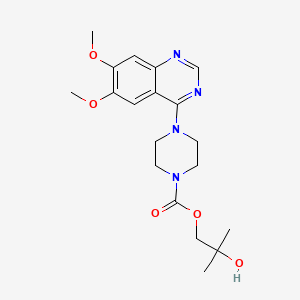

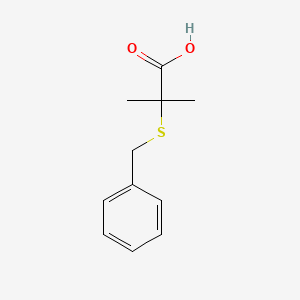

IUPAC Name |

2-benzylsulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-11(2,10(12)13)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJFTDYFKXDNHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189598 | |

| Record name | Propionic acid, 2-(benzylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid, 2-(benzylthio)-2-methyl- | |

CAS RN |

36038-77-4 | |

| Record name | 2-Methyl-2-[(phenylmethyl)thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36038-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-(benzylthio)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036038774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-(benzylthio)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1597288.png)